molecular formula C17H15NO5S2 B2982017 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034340-88-8

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2982017
CAS No.: 2034340-88-8
M. Wt: 377.43
InChI Key: NTAQKIFCEZDHDN-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of thiophene, furan, and benzo[d][1,4]dioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene and furan derivatives, followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

  • Step 1: Synthesis of Thiophene and Furan Derivatives

      Reagents: Thiophene-3-carboxaldehyde, furan-2-carboxaldehyde

      Conditions: Reflux in ethanol with a catalytic amount of p-toluenesulfonic acid

  • Step 2: Formation of Benzo[d][1,4]dioxine Derivative

      Reagents: 2,3-dihydrobenzo[b][1,4]dioxine

      Conditions: Reflux in acetonitrile with a base such as potassium carbonate

  • Step 3: Condensation Reaction

      Reagents: Intermediate from Step 1 and Step 2

      Conditions: Stirring at room temperature in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Step 4: Sulfonamide Formation

      Reagents: Sulfonyl chloride

      Conditions: Stirring in dichloromethane with a base such as triethylamine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and furan rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Bromine in chloroform for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines and alcohols

    Substitution: Halogenated derivatives and substituted aromatic compounds

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Investigated for its antimicrobial and anticancer properties.

    Chemical Sensors: Employed in the design of sensors for detecting various analytes due to its electronic properties.

Mechanism of Action

The mechanism of action of this compound in biological systems involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Known for their electronic properties and use in materials science.

    Furan Derivatives: Utilized in medicinal chemistry for their bioactivity.

    Benzo[d][1,4]dioxine Derivatives: Investigated for their potential therapeutic applications.

Uniqueness

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its combination of three different heterocyclic systems, which imparts a distinct set of chemical and physical properties. This makes it a versatile compound for various applications, from drug development to advanced materials.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c19-25(20,14-2-4-16-17(9-14)22-7-6-21-16)18-10-13-1-3-15(23-13)12-5-8-24-11-12/h1-5,8-9,11,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAQKIFCEZDHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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